molecular formula C22H43NaO2 B1260100 Sodium docosanoate CAS No. 5331-77-1

Sodium docosanoate

Cat. No. B1260100
CAS RN: 5331-77-1
M. Wt: 362.6 g/mol
InChI Key: CVYDEWKUJFCYJO-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of long-chain acyclic alkanols like 1-docosanol, a closely related compound to sodium docosanoate, has been achieved through a facile method via Kolbe radical coupling. This process involves the use of mono-methyl azelate, which is synthesized from azelaic acid, followed by Ba(OH)2 hydrolysis and mixed Kolbe coupling with appropriate alkanoic acids to yield the desired long-chain compounds. These compounds are then reduced to produce 1-docosanol and 1-triacontanol in high yields, showcasing an efficient pathway for synthesizing long-chain fatty alcohols, which can be further transformed into their corresponding sodium salts (Yadav & Singh, 2002).

Molecular Structure Analysis

The molecular structure of sodium docosanoate consists of a long hydrocarbon chain with 22 carbon atoms terminated by a carboxylate group that is ionically bonded to a sodium ion. This structure is pivotal in its function and applications, providing insights into its chemical behavior, solubility, and interaction with other molecules.

Chemical Reactions and Properties

The chemical reactions involving sodium docosanoate typically revolve around its carboxylate group's reactivity and its ability to form complexes with various cations. The long hydrocarbon chain influences its solubility and interaction with other lipophilic substances, making it a subject of study in the synthesis and characterization of complex molecules and materials.

Physical Properties Analysis

Sodium docosanoate exhibits distinct physical properties due to its long hydrocarbon chain and ionic nature. These include its phase behavior, melting point, and solubility in different solvents, which are crucial for its applications in formulations, as surfactants, or in material science for the production of polymers and coatings.

Chemical Properties Analysis

The chemical properties of sodium docosanoate are influenced by its molecular structure, particularly the ionic carboxylate group and the long hydrocarbon chain. These properties determine its reactivity, interaction with other chemical species, and its role in various chemical processes, including its use as a surfactant, emulsifier, and in the synthesis of more complex chemical structures.

Scientific Research Applications

DOC Removal in Water Treatment

Integrated bicarbonate-form ion exchange treatment using sodium bicarbonate salt has been explored as a method for dissolved organic carbon (DOC) removal in water treatment. This approach is aimed at reducing chloride ion release and the disposal burden of sodium chloride regeneration solution. Experiments showed over 60% DOC removal, comparable to traditional chloride-form resin methods, indicating its effectiveness in water purification processes (Hu & Boyer, 2017).

Enhanced Lipid and DHA Production

Sodium docosanoate plays a role in enhancing lipid and docosahexaenoic acid (DHA) production in marine microalgae, such as Aurantiochytrium sp. Optimization of medium components including sodium compounds has been shown to significantly increase DHA yield, suggesting its potential in industrial applications for commercial DHA production (Manikan, Kalil, & Hamid, 2015).

Effects on Cardiac Sodium Currents

Sodium docosanoate is known to influence cardiac sodium currents in adult rat myocytes. Studies using patch clamp techniques revealed that sodium docosanoate, along with other polyunsaturated fatty acids, dose-dependently blocks whole-cell sodium currents, suggesting a role in modulating cardiac electrophysiological properties (Leifert, McMurchie, & Saint, 1999).

Roadside Soil and Water Quality

The long-term use of sodium chloride for road safety has been researched in relation to its impact on roadside soils and associated water bodies. Studies have investigated how sodium compounds, like sodium docosanoate, affect the mobilization of organic matter from soils into drainage water, thus influencing environmental quality and ecosystem health (Green, Machin, & Cresser, 2008).

properties

IUPAC Name

sodium;docosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYDEWKUJFCYJO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

112-85-6 (Parent)
Record name Sodium behenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0063785
Record name Sodium docosanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium docosanoate

CAS RN

5331-77-1
Record name Sodium behenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Docosanoic acid, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium docosanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium docosanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.849
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM BEHENATE
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Synthesis routes and methods I

Procedure details

The charge consists of 450 ml. water and 150 g. of the copolymer plus surfactant and, in some cases, sodium chloride as indicated. Sodium behenate and sodium myristate are prepared by neutralization of the corresponding acids with sodium hydroxide. Sodium stearate employed is U.S.P. grade.
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Synthesis routes and methods II

Procedure details

88 kg of the recrystallized behenic acid, 422 L of distilled water, 49.2 L of 5 mol/L sodium hydroxide aqueous solution, and 120 L of t-butyl alcohol were admixed, and subjected to reaction with stirring at 75° C. for one hour to give a solution of sodium behenate. Separately, 206.2 L of an aqueous solution of 40.4 kg of silver nitrate (pH 4.0) was provided, and kept at a temperature of 10° C. A reaction vessel charged with 635 L of distilled water and 30 L of t-butyl alcohol was kept at 30° C., and thereto were added the total amount of the solution of sodium behenate and the total amount of the aqueous silver nitrate solution with sufficient stirring at a constant flow rate over 93 minutes and 15 seconds, and 90 minutes, respectively. Upon this operation, during first 11 minutes following the initiation of adding the aqueous silver nitrate solution, the added material was restricted to the aqueous silver nitrate solution alone. The addition of the solution of sodium behenate was thereafter started, and during 14 minutes and 15 seconds following the completion of adding the aqueous silver nitrate solution, the added material was restricted to the solution of sodium behenate alone. The temperature inside of the reaction vessel was then set to be 30° C., and the temperature outside was controlled so that the liquid temperature could be kept constant. In addition, the temperature of a pipeline for the addition system of the solution of sodium behenate was kept constant by circulation of warm water outside of a double wall pipe, so that the temperature of the liquid at an outlet in the leading edge of the nozzle for addition was adjusted to be 75° C. Further, the temperature of a pipeline for the addition system of the aqueous silver nitrate solution was kept constant by circulation of cool water outside of a double wall pipe. Position at which the solution of sodium behenate was added and the position, at which the aqueous silver nitrate solution was added, was arranged symmetrically with a shaft for stirring located at a center. Moreover, both of the positions were adjusted to avoid contact with the reaction liquid.
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120 L
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Synthesis routes and methods III

Procedure details

In an amount of 32.4 g of behenic acid, 9.9 g of arachidic acid and 5.6 g of stearic acid were dissolved in 945 mL of pure water at 90° C. Then, the solution was added with 98 mL of 1.5 mol/L sodium hydroxide aqueous solution with stirring at high speed. Subsequently, the solution was added with 0.93 mL of concentrated nitric acid, cooled to 55° C. and stirred for 30 minutes to obtain a sodium behenate solution.
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98 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Sandt, F Borondics - Analyst, 2021 - pubs.rsc.org
… The calibration curves spanned from 2 to 20 methylene groups: from butyric acid to behenic acid for carboxylic acids, and from sodium butyrate to sodium docosanoate for carboxylates. …
Number of citations: 9 pubs.rsc.org
AP CHARLES - AMRL-TR, 1967 - apps.dtic.mil
A research program was initiated to develop a personal colorimetric dosimeter for hydrazine fuels. An extensive literature survey was conducted to ascertain the most appropriate …
Number of citations: 2 apps.dtic.mil

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